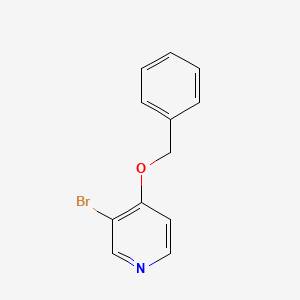

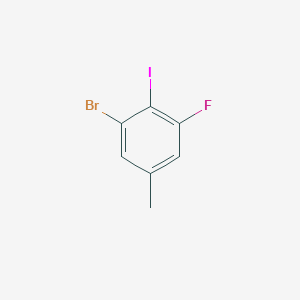

4-(Benzyloxy)-3-bromopyridine

Descripción general

Descripción

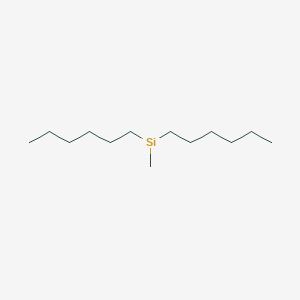

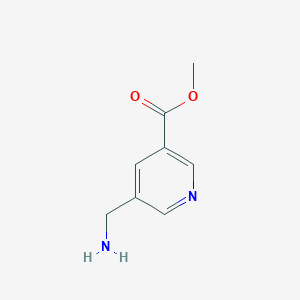

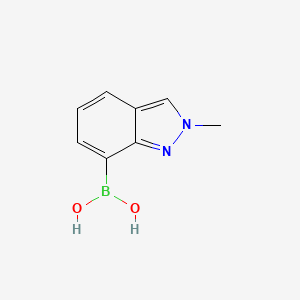

4-(Benzyloxy)-3-bromopyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, organic synthesis, and material science. This compound is a pyridine derivative that contains a bromine atom and a benzyloxy group attached to the pyridine ring. The unique structure of this compound has made it a subject of interest for researchers who are exploring its potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

4-(Benzyloxy)-3-bromopyridine serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. For example, it has been utilized in the alpha-pyridylation of chiral amines through urea coupling, lithiation, and rearrangement processes. This method enables the stereospecific and regiospecific transfer of the pyridyl group, creating quaternary stereogenic centers with high enantioselectivity, which is crucial for developing pharmaceuticals and agrochemicals (Clayden & Hennecke, 2008).

Additionally, this compound has been applied in siloxane-based cross-coupling reactions with aryltrialkoxysilanes to yield biaryls, a key step in the synthesis of antitumor antibiotics like streptonigrin and lavendamycin (McElroy & DeShong, 2003). Furthermore, its reactivity has been explored in the context of synthesizing highly functionalized pyridines, demonstrating its potential as a common building block for pharmaceutical and agrochemical products (Verdelet et al., 2011).

Photophysical and Medicinal Chemistry

In the realm of photophysical studies, derivatives of this compound have been used to synthesize new water-soluble phthalocyanines with potential applications in photodynamic therapy. These compounds exhibit significant shifts in their spectroscopic properties upon modification, which can be tailored for specific biomedical applications (Tolbin & Tomilova, 2007).

Furthermore, the amination of aryl halides using copper catalysis has been demonstrated with bromopyridines, providing a straightforward method for the synthesis of aminopyridines, which are key motifs in many pharmaceutical compounds (Lang et al., 2001).

Material Science and Luminescence Studies

In material science, the synthesis of 4-substituted 3,3-difluoropiperidines from this compound showcases the chemical's utility in developing novel compounds with potential applications in medicinal chemistry and as building blocks in organic synthesis (Surmont et al., 2010).

Additionally, the creation of a new chiral boron-dipyrromethene (BODIPY)-based fluorescent probe from a derivative of this compound illustrates its applicability in biomedical research, offering insights into antibacterial and antioxidant properties, as well as potential applications in molecular docking and density functional theory (DFT) studies (Alnoman et al., 2019).

Propiedades

IUPAC Name |

3-bromo-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXHPRLZHHYGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738885 | |

| Record name | 4-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019767-63-5 | |

| Record name | 4-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)

![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)

![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)